

Spectroscopic Profile of 2-Methoxy-6-pentadecyl-1,4-benzoquinone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxy-6-pentadecyl-1,4-benzoquinone

Cat. No.: B12063388

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methoxy-6-pentadecyl-1,4-benzoquinone**, a naturally occurring benzoquinone derivative. The information presented herein is intended to support research and development activities by providing key analytical data and methodologies for the identification and characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For **2-Methoxy-6-pentadecyl-1,4-benzoquinone**, gas chromatography-mass spectrometry (GC-MS) is a suitable analytical technique.

Data Presentation: Mass Spectrometry

Parameter	Value	Source
Molecular Formula	C ₂₂ H ₃₆ O ₃	-
Molecular Weight	348.52 g/mol	[1]
Exact Mass	348.266445 g/mol	[1]
Ionization Type	Electron Ionization (EI)	[1]

Predicted Fragmentation:

In electron ionization mass spectrometry, the molecular ion peak $[M]^+$ at m/z 348 would be expected. Key fragmentation patterns would likely involve the cleavage of the pentadecyl side chain. Characteristic fragments would include ions resulting from benzylic cleavage and McLafferty rearrangement.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the GC-MS analysis of **2-Methoxy-6-pentadecyl-1,4-benzoquinone**.

- **Sample Preparation:** Dissolve a precisely weighed sample of the compound in a suitable volatile solvent, such as dichloromethane or ethyl acetate, to a final concentration of approximately 1 mg/mL.
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer (e.g., Shimadzu GC-MS QP 2010 SE or equivalent) is used.[\[1\]](#)
- **Chromatographic Conditions:**
 - **Column:** Rtx-5MS (30 m x 0.25 mm, film thickness 0.5 μ m) or a similar non-polar capillary column.[\[1\]](#)
 - **Carrier Gas:** Helium at a constant flow rate of 1 mL/min.[\[1\]](#)
 - **Injector Temperature:** 280 °C.
 - **Oven Temperature Program:**
 - **Initial temperature:** 100 °C, hold for 2 minutes.
 - **Ramp:** Increase to 300 °C at a rate of 10 °C/min.[\[1\]](#)
 - **Final hold:** Hold at 300 °C for 10 minutes.
- **Mass Spectrometer Conditions:**

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Scan Range: m/z 40-600.
- Data Analysis: The resulting total ion chromatogram (TIC) and mass spectra are analyzed to identify the peak corresponding to **2-Methoxy-6-pentadecyl-1,4-benzoquinone** and to study its fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the detailed molecular structure of a compound. While experimental spectra for **2-Methoxy-6-pentadecyl-1,4-benzoquinone** are not readily available in the public domain, the following tables provide predicted chemical shifts based on known data for analogous 2-methoxy-6-alkyl-1,4-benzoquinones.

Data Presentation: Predicted ¹H NMR Chemical Shifts

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
H-3	~6.45	d	1H
H-5	~6.55	dt	1H
-OCH ₃	~3.80	s	3H
-CH ₂ - (α to ring)	~2.45	t	2H
-(CH ₂) ₁₃ -	~1.25	m	26H
-CH ₃ (terminal)	~0.88	t	3H

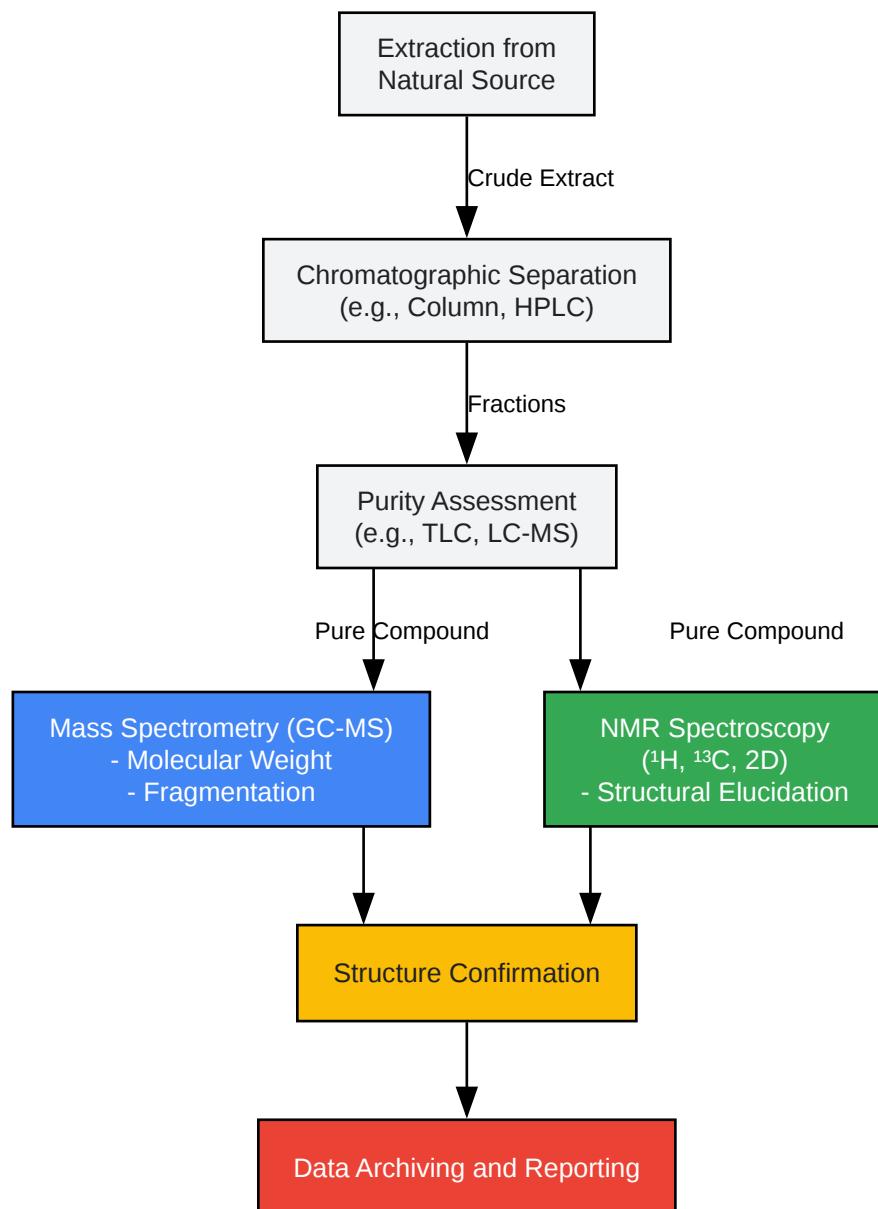
Data Presentation: Predicted ¹³C NMR Chemical Shifts

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Carbon	Predicted Chemical Shift (δ , ppm)
C-1 (C=O)	~187.5
C-4 (C=O)	~182.0
C-2 (-OCH ₃)	~159.0
C-6 (-Alkyl)	~148.0
C-3	~107.0
C-5	~135.0
-OCH ₃	~56.5
-CH ₂ - (α to ring)	~29.7
-(CH ₂) ₁₃ -	~22.7 - 31.9
-CH ₃ (terminal)	~14.1

Experimental Protocol: NMR Spectroscopy

This protocol provides a general method for acquiring ¹H and ¹³C NMR spectra.


- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series or equivalent) operating at a proton frequency of 400 MHz or higher.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment (e.g., ' zg30').
 - Spectral Width: 0-16 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.

- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Spectral Width: 0-220 ppm.
 - Number of Scans: 1024 or more, as needed for adequate signal-to-noise ratio.
 - Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra. Chemical shifts are referenced to TMS (^1H) or the residual solvent peak (^{13}C).

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like **2-Methoxy-6-pentadecyl-1,4-benzoquinone**.

[Click to download full resolution via product page](#)

Caption: Workflow for Natural Product Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methoxy-6-pentadecyl-1,4-benzoquinone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12063388#spectroscopic-data-for-2-methoxy-6-pentadecyl-1-4-benzoquinone-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com